Brassidic acid
Übersicht
Beschreibung
Brassidic acid, also known as trans-13-docosenoic acid, is an organic compound classified as an unsaturated fatty acid. It contains 22 carbon atoms and one double bond in the trans configuration. This compound is notable for its industrial applications and its role in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Brassidsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese von Spezialnylons wie Nylon 1313 verwendet.
Biologie: Brassidsäure wird auf ihre Auswirkungen auf den Lipidstoffwechsel und ihre potenzielle Rolle bei der Modifizierung von Zellmembran-Eigenschaften untersucht.
Medizin: Es wird geforscht, um die potenziellen therapeutischen Anwendungen von Brassidsäure und ihren Derivaten zu untersuchen.
Industrie: Brassidsäure wird zur Herstellung von Schmierstoffen, Weichmachern und Tensiden verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den Brassidsäure ihre Wirkungen ausübt, beinhaltet ihre Einlagerung in Lipiddoppelschichten, wo sie die Membranfluidität und -funktion beeinflussen kann. Die trans-Konfiguration der Doppelbindung in Brassidsäure führt zu einer steiferen Struktur im Vergleich zu ihrem cis-Gegenstück, der Erucasäure. Diese Steifigkeit kann die physikalischen Eigenschaften von Zellmembranen beeinflussen und Zellprozesse möglicherweise verändern.
Ähnliche Verbindungen:
Erucasäure (cis-13-Docosensäure): Das cis-Isomer der Brassidsäure, das eine andere Konfiguration der Doppelbindung aufweist.
Brassylische Säure (Tridecandisäure): Eine Dicarbonsäure, die aus der Oxidation von Erucasäure gewonnen wird und bei der Herstellung von Spezialnylons verwendet wird.
Eindeutigkeit der Brassidsäure: Die einzigartige trans-Konfiguration der Brassidsäure unterscheidet sie von der Erucasäure und verleiht ihr unterschiedliche physikalische und chemische Eigenschaften. Dies macht sie besonders wertvoll für industrielle Anwendungen, bei denen bestimmte strukturelle Eigenschaften erforderlich sind.
Safety and Hazards
Zukünftige Richtungen
Erucic acid, from which Brassidic acid is derived, has a wide range of uses in metallurgy, machinery, rubber, the chemical industry, and other fields because of its hydrophobicity and water resistance . Researchers are attempting to enhance the erucic acid content in Brassicaceae oilseeds to serve industrial applications while reducing the erucic acid content to ensure food safety . This suggests potential future directions for the use and modification of this compound.
Wirkmechanismus
Target of Action
Brassidic acid, also known as 13(E)-docosenoic acid, is a 22-carbon monounsaturated fatty acid The primary targets of this compound are not well-documented in the literature
Mode of Action
The mode of action of this compound involves a process called elaidinization . This process is generally explained as a free radical process, believed to be induced initially by the nitrogen dioxide anion (nitrite) and followed immediately by complex formation between the excited triplet anion and the olefin . The complex then rotates to the opposite geometric configuration driven by a spin-orbital coupling process .
Biochemical Pathways
The process of elaidinization, which is central to the action of this compound, involves the isomerization of monenoic fatty acids . This suggests that this compound may interact with biochemical pathways involving these fatty acids.
Result of Action
The result of this compound’s action is the formation of a trans-isomer of the original compound . This is achieved through the process of elaidinization, which involves the rotation of the complex to the opposite geometric configuration . .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the elaidinization of erucic acid to form this compound was carried out at 70°C under a blanket of nitrogen . The reaction was also facilitated by the presence of nitrous acid .
Biochemische Analyse
Cellular Effects
It is known that Brassidic acid can be toxic to cultured rat hepatocytes when added to the culture medium at certain concentrations
Molecular Mechanism
The molecular mechanism of this compound involves the transformation of erucic acid. This compound is prepared by elaidinization of 95% erucic acid with 4 mole % nitrous acid at 70°C for 30 minutes, followed by crystallization from 95% ethanol . The isomerization reaction is monitored by IR trans absorption for optimal reaction rate and yield .
Metabolic Pathways
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brassidic acid is primarily prepared from erucic acid (cis-13-docosenoic acid) through a process known as elaidinization. This involves the isomerization of the cis double bond in erucic acid to a trans double bond. The reaction typically uses nitrous acid as a catalyst. The process is carried out at 70°C for 30 minutes, followed by crystallization from 95% ethanol. The yield of this reaction is approximately 70%, with a purity of 96-97% .
Industrial Production Methods: In an industrial setting, this compound is produced by the oxidation of erucic acid, which is abundant in certain seed oils. The oxidation process also yields pelargonic acid as a coproduct .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Brassidsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Brassidsäure kann oxidiert werden, um kürzerkettige Dicarbonsäuren zu erzeugen.
Reduktion: Die Doppelbindung in Brassidsäure kann reduziert werden, um gesättigte Fettsäuren zu erzeugen.
Substitution: Die Carboxylgruppen in Brassidsäure können an Veresterungs- und Amidierungsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.
Substitution: Alkohole und Amine werden üblicherweise für die Veresterung bzw. Amidierung verwendet.
Wichtigste gebildete Produkte:
Oxidation: Kürzerkettige Dicarbonsäuren.
Reduktion: Gesättigte Fettsäuren.
Substitution: Ester und Amide der Brassidsäure.
Vergleich Mit ähnlichen Verbindungen
Erucic Acid (cis-13-docosenoic acid): The cis isomer of brassidic acid, which has a different configuration of the double bond.
Brassylic Acid (tridecanedioic acid): A dicarboxylic acid derived from the oxidation of erucic acid, used in the production of specialty nylons.
Uniqueness of this compound: this compound’s unique trans configuration distinguishes it from erucic acid, providing different physical and chemical properties. This makes it particularly valuable in industrial applications where specific structural characteristics are required.
Eigenschaften
IUPAC Name |
(E)-docos-13-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOLQHDNGRHBS-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015913 | |
Record name | (E)-13-Docosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506-33-2 | |
Record name | Brassidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brassidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-13-Docosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-docos-13-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRASSIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.